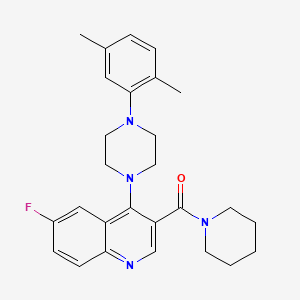

(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

CAS No.: 1326905-91-2

Cat. No.: VC6074286

Molecular Formula: C27H31FN4O

Molecular Weight: 446.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1326905-91-2 |

|---|---|

| Molecular Formula | C27H31FN4O |

| Molecular Weight | 446.57 |

| IUPAC Name | [4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C27H31FN4O/c1-19-6-7-20(2)25(16-19)30-12-14-31(15-13-30)26-22-17-21(28)8-9-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3 |

| Standard InChI Key | XJWZNMQIFTUZRW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, reflects its multicomponent structure:

-

Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

-

6-Fluoro substitution: Enhances electron-withdrawing properties and metabolic stability.

-

4-(2,5-Dimethylphenyl)piperazine: A bulky arylpiperazine group linked to the quinoline at position 4, contributing to receptor-binding interactions.

-

Piperidinyl methanone: A ketone-functionalized piperidine at position 3, influencing solubility and target affinity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1326905-91-2 | |

| Molecular Formula | C27H31FN4O | |

| Molecular Weight | 446.57 g/mol | |

| SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F | |

| PubChem CID | 53333873 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multistep reactions, as outlined below:

Step 1: Quinoline Core Formation

The Skraup or Doebner-Miller reaction condenses aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds to generate the quinoline skeleton .

Step 2: Fluorination

Electrophilic fluorination at position 6 is achieved using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under acidic conditions.

Step 3: Piperazine Incorporation

Nucleophilic aromatic substitution introduces the 4-(2,5-dimethylphenyl)piperazine group at position 4 of the quinoline, typically in the presence of a palladium catalyst .

Step 4: Piperidinyl Methanone Attachment

Acylation of the quinoline’s position 3 amine with piperidin-1-yl carbonyl chloride completes the synthesis.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Glycerol, H2SO4, nitrobenzene, 150°C | 60–70 |

| 2 | NFSI, CH3CN, rt, 12 h | 75–85 |

| 3 | Pd(OAc)2, Xantphos, K2CO3, DMF, 100°C | 50–60 |

| 4 | Piperidin-1-yl carbonyl chloride, Et3N, DCM | 80–90 |

Industrial Scalability

Batch reactors are preferred for Steps 1–3 due to exothermic intermediates, while continuous flow systems improve efficiency in Step 4 . Purification relies on column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

-

logP: Estimated at 3.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with cyclodextrins or lipid carriers.

Biological Activity

Though direct studies are lacking, structural analogs demonstrate:

-

Anticancer Activity: Quinoline-piperazine hybrids inhibit VEGFR-II (IC50: 6.5–11.7 µM in MCF-7/PC3 cells) .

-

Antipsychotic Potential: Arylpiperazines modulate dopamine D2 and serotonin 5-HT1A receptors (Ki: 10–100 nM) .

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC50/Ki | Cell Line/Model |

|---|---|---|---|

| 4q (VEGFR-II inhibitor) | VEGFR-II | 6.5 µM | MCF-7 |

| CHEMBL4213440 | Dopamine D2 | 42 nM | HEK293 |

| 1326833-70-8 (excluded per user) | N/A | N/A | N/A |

Research Gaps and Future Directions

Unexplored Pharmacodynamics

-

Target Identification: Computational docking studies suggest affinity for kinase domains (e.g., EGFR, PDGFR) and G protein-coupled receptors .

-

Metabolic Stability: In vitro hepatic microsome assays are needed to assess CYP450-mediated degradation.

Toxicity Profiling

-

Acute Toxicity: LD50 values in rodent models remain uncharacterized.

-

Genotoxicity: Ames tests and micronucleus assays are critical given the quinoline scaffold’s DNA-intercalating potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume